A-585539 is a synthetic compound developed by Abbott Laboratories [, ]. It is classified as a selective, high-affinity agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This means that A-585539 binds to and activates α7 nAChRs with high specificity and strength, making it a valuable tool for studying these receptors in the context of various neurological conditions and potential therapeutic applications [, , ].
The provided text outlines the synthesis of radiolabeled [3H]A-585539, a version of the compound used in research to track its binding activity. The process involves reacting (1S,4S)-2-methyl-5(6-phenylpyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane with [3H]methyl iodide in a controlled environment. The resulting product, [3H]A-585539, is then purified using high-performance liquid chromatography (HPLC) [].
Although the provided text doesn't go into great detail about the molecular structure analysis of A-585539, it does mention that its structure is similar to that of methyllycaconitine (MLA), another α7 nAChR antagonist. The text includes a figure comparing the structures of [3H]A-585539 and [3H]MLA, highlighting their structural similarities [].
A-585539 functions as a selective agonist of the α7 nAChR [, , ]. It binds to these receptors with high affinity, effectively activating them. This activation leads to a series of downstream effects, including modulation of neuronal excitability, neurotransmitter release, and potential neuroprotective effects [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2